ER-thermo-Yellow
Description
ER-thermo-Yellow is a fluorescent probe specifically engineered to visualize the cortical endoplasmic reticulum (ER) under thermal stress conditions. Its chemical identity, as detailed by Thermo Scientific™, corresponds to Erythrosin Yellowish (Product Code: 11457517), a xanthene derivative with the molecular formula C₂₀H₈I₂Na₂O₅, molecular weight 628.07 g/mol, and CAS number 33239-19-9 . The compound is light-sensitive and features two iodine atoms in its structure, contributing to its distinct spectral properties.
In experimental settings, this compound is applied at a 1 µM concentration with a 25-minute incubation period to label the cortical ER in Schizosaccharomyces pombe (fission yeast). Under mild heat stress (30°C), it exhibits a punctate staining pattern in lipid-deficient (DKO) cells, reflecting ER structural reorganization due to impaired lipid remodeling .
Properties
Molecular Formula |
C27H20BClF5N3O3 |
|---|---|
Molecular Weight |
575.73 |
IUPAC Name |
(E)-2-chloro-N-(4-(5,5-difluoro-3-(2-hydroxy-5-(trifluoromethoxy)styryl)-1-methyl-5H-4λ4,5λ4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-10-yl)phenyl)acetamide |
InChI |
InChI=1S/C27H20BClF5N3O3/c1-16-13-20(9-6-18-14-21(10-11-23(18)38)40-27(30,31)32)37-26(16)25(22-3-2-12-36(22)28(37,33)34)17-4-7-19(8-5-17)35-24(39)15-29/h2-14,38H,15H2,1H3,(H,35,39)/b9-6+ |
InChI Key |
KELQILVKLNLBAG-RMKNXTFCSA-N |
SMILES |
ClCC(NC1=CC=C(C(C2=CC=CN2B3(F)F)=C4[N]3=C(/C=C/C5=CC(OC(F)(F)F)=CC=C5O)C=C4C)C=C1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ER thermo Yellow; ER-thermo-Yellow |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
ER-thermo-Yellow belongs to the xanthene dye family, sharing structural similarities with compounds like Erythrosin B and Fluorescein . Key distinctions include:
- Substituents : this compound contains diiodo groups at positions 4' and 5', whereas Erythrosin B has tetraiodo substitutions , and Fluorescein lacks iodine entirely.
- Molecular Weight : this compound (628.07 g/mol) is heavier than Fluorescein (376.3 g/mol) due to iodine atoms and sodium carboxylate groups .
Table 1: Structural Comparison of Xanthene Dyes
| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | 4',5'-diiodo | 628.07 | Sodium carboxylates, Spiroxanthene |
| Erythrosin B | 3',4',5',6'-tetraiodo | 835.66 | Sodium carboxylates |
| Fluorescein | None | 376.30 | Carboxylic acid, Xanthene |
Functional Comparison
This compound is distinguished by its organelle specificity and response to heat stress . Below is a comparison with other organelle-targeting dyes:
Table 2: Functional Comparison of Organelle-Specific Probes
| Probe Name | Target Organelle | Concentration | Incubation Time | Key Application |
|---|---|---|---|---|
| This compound | Cortical ER | 1 µM | 25 min | Detects ER fragmentation under heat stress |
| MitoTracker Red CMXRos | Mitochondria | 350 nM | 15 min | Labels mitochondrial network dynamics |
| LD540 | Lipid Droplets | 50 ng/mL | 15 min | Stains neutral lipid compartments |
| MDY-64 | Vacuoles | 10 µM | 15 min | Visualizes vacuolar morphology |
Performance Under Experimental Conditions
- Sensitivity : this compound’s punctate pattern in DKO cells under heat stress highlights its sensitivity to lipid composition changes, a feature absent in wild-type (WT) cells .
- Stability : The probe’s light sensitivity necessitates controlled imaging conditions, whereas MitoTracker Red and LD540 are more photostable .
Research Findings
- ER Morphology Under Heat Stress : this compound revealed that DKO cells, which lack triacylglycerol synthesis, undergo ER fragmentation at 30°C. This contrasts with WT cells, where the ER remains intact, suggesting lipid remodeling is critical for ER membrane stability .
- Implications for Membrane Biology : The probe’s unique response underscores its utility in studying lipid metabolism defects and their impact on organelle architecture during stress conditions .
Preparation Methods
Core Structure Design and Modifications
ER Thermo Yellow is derived from an unsymmetrical boron-dipyrromethene (BODIPY) scaffold, optimized for viscosity and temperature sensitivity. The design leverages the molecular rotor properties of BODIPY, where restricted intramolecular rotation enhances fluorescence lifetime dependence on microenvironmental changes. The core structure is modified with an ER-targeting n-undecanoyl group, ensuring selective localization to the endoplasmic reticulum.
The synthesis begins with functionalizing the BODIPY core at the meso-position using a Friedel-Crafts acylation reaction. A chloro-substituted BODIPY intermediate is first synthesized by condensing 2,4-dimethylpyrrole with 4-chlorobenzaldehyde in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O). This intermediate undergoes nucleophilic aromatic substitution with a primary amine-containing side chain to introduce the ER-targeting moiety.
Critical Reaction Parameters:
-
Temperature : Reactions are conducted under inert atmosphere (N₂ or Ar) at 60–70°C to prevent oxidative degradation.
-
Solvent System : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is used to maintain reaction efficiency.
-
Catalyst : Triethylamine (TEA) or diisopropylethylamine (DIPEA) facilitates deprotonation during substitution reactions.
Final Functionalization and Side Chain Incorporation
The ER-targeting n-undecanoyl group is introduced via Steglich esterification. The hydroxyl group on the BODIPY side chain reacts with n-undecanoyl chloride in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This step ensures covalent attachment of the lipid anchor, critical for ER membrane integration.
Key Analytical Checkpoint :
-
Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates (ethyl acetate/hexane, 1:4 v/v). The product exhibits an Rf value of 0.45 under UV light (365 nm).
Purification and Isolation Protocols
Column Chromatography
Crude product purification employs normal-phase silica gel chromatography (230–400 mesh). A gradient elution of hexane/ethyl acetate (8:1 to 4:1 v/v) removes unreacted starting materials and byproducts. Fractions containing ER Thermo Yellow are identified by fluorescence emission at 520–550 nm.
High-Performance Liquid Chromatography (HPLC)
Final purification uses reversed-phase HPLC (C18 column, 5 μm, 100 Å) with a water/acetonitrile gradient (90:10 to 0:100 v/v) containing 0.1% formic acid. The retention time of ER Thermo Yellow is 22.3 minutes under these conditions.
Purity Criteria:
-
HPLC Purity : ≥95% (λ = 488 nm excitation).
-
Mass Spectrometry : Observed m/z 575.72 ([M+H]⁺), matching the theoretical molecular weight (C₂₇H₂₀BClF₅N₃O₃).
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃) confirms structural integrity:
-
δ 7.89 (d, J = 8.5 Hz, 2H, aryl-H),
-
δ 6.98 (s, 1H, pyrrole-H),
-
δ 2.51 (t, J = 7.5 Hz, 2H, -CH₂-CO-),
¹³C NMR (125 MHz, CDCl₃) corroborates functional groups:
Photophysical Properties
ER Thermo Yellow exhibits excitation/emission maxima at 488/515 nm in aqueous buffer (pH 7.4). Temperature sensitivity is quantified via fluorescence lifetime imaging microscopy (FLIM), showing a linear response (R² = 0.98) between 25°C and 45°C.
| Parameter | Value |
|---|---|
| Quantum Yield (Φ) | 0.42 in ethanol |
| Extinction Coefficient | 85,000 M⁻¹cm⁻¹ at 488 nm |
| Lifetime (τ) | 2.1 ns (37°C, HeLa cells) |
Quality Control and Stability Assessment
Cell Viability and Localization Validation
HeLa cells incubated with 250 nM ER Thermo Yellow for 12 hours show >95% viability (SYTOX Red assay). Colocalization with ER-Tracker Red (Pearson’s coefficient = 0.92) confirms ER specificity.
Challenges and Optimizations in Synthesis
Q & A
Q. What experimental protocols are recommended for synthesizing ER-thermo-Yellow, and how can purity be validated?
Synthesis of this compound requires adherence to controlled reaction conditions (e.g., temperature, solvent selection, and stoichiometric ratios). Purity validation should employ complementary techniques:
- Chromatography (HPLC/GPC): To assess molecular weight distribution and impurities .
- Spectroscopy (FTIR, NMR): To confirm structural integrity and functional groups .
- Elemental Analysis: To verify stoichiometric accuracy .
Document raw data and calibration curves to ensure reproducibility, as per FAIR data standards .
Q. Which characterization methods are optimal for evaluating this compound’s thermochromic properties?
- Differential Scanning Calorimetry (DSC): Quantifies phase transition temperatures and enthalpy changes .
- UV-Vis Spectroscopy: Tracks optical response shifts during thermal cycling .
- X-ray Diffraction (XRD): Monitors structural changes across temperature gradients .
Report uncertainties (e.g., instrument resolution, sample heterogeneity) to enhance comparability .
Advanced Research Questions
Q. How can conflicting thermal stability data from DSC and TGA be resolved for this compound?
Contradictions often arise from differing experimental conditions or sample preparation. Mitigation strategies include:
- Cross-Validation: Replicate experiments under identical conditions (e.g., heating rates, atmosphere) .
- Error Analysis: Quantify instrumental uncertainties (e.g., baseline drift in TGA) and sample degradation artifacts .
- Multi-Method Integration: Pair DSC/TGA with microscopy (SEM/TEM) to correlate thermal behavior with morphological changes .
Systematic reviews should pre-register protocols (e.g., PROSPERO) to minimize bias .
Q. What methodologies optimize this compound’s phase transition temperature for targeted applications?
- DoE (Design of Experiments): Use factorial designs to isolate critical variables (e.g., doping agents, annealing time) .
- Computational Modeling: Predict structure-property relationships via DFT or MD simulations to guide synthesis .
- In Situ Characterization: Employ synchrotron XRD or Raman spectroscopy to monitor real-time structural dynamics .
Archive computational codes and raw datasets in repositories like Zenodo for transparency .
Q. How should researchers address discrepancies in reported quantum yields for this compound’s luminescent phases?
- Standardized Calibration: Use reference materials (e.g., quinine sulfate) under controlled excitation wavelengths .
- Sample Homogeneity: Ensure uniform particle size distribution via dynamic light scattering (DLS) .
- Peer Collaboration: Share protocols through platforms like Protocols.io to harmonize methodologies .
Methodological Best Practices
Q. What statistical approaches are critical for analyzing this compound’s degradation kinetics?
- Non-Linear Regression: Fit degradation curves (e.g., Avrami or Kissinger models) to determine activation energies .
- Error Propagation: Calculate confidence intervals for rate constants using Monte Carlo simulations .
- Meta-Analysis: Aggregate datasets from published studies to identify overarching trends, ensuring compliance with PRISMA guidelines .
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed Supplemental Materials: Include raw spectra, instrument settings, and sample histories .
- Open Data Repositories: Deposit datasets in FAIR-aligned platforms (e.g., Figshare) with persistent identifiers .
- Collaborative Verification: Engage independent labs to replicate key findings, as emphasized in WADA’s technical standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
